(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a novel chemical entity with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo[5,1-b][1,3]oxazine moiety linked to a thiazepan derivative. The molecular formula is C₁₄H₁₃FNO₃S, and it possesses unique properties that may contribute to its biological activities.
Research indicates that this compound acts as an inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, the compound may enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and modulation of immune functions .
Antifungal Activity
A study highlighted the antifungal properties of related compounds within the pyrazolo[5,1-b][1,3]oxazine class. The compound exhibited significant antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values for several tested strains are summarized in Table 1.
Compound | Tested Microbial Strain | MIC (µg/mL) |
---|---|---|
Compound A | FOX M15-Pa | 0.0067 |
Compound B | FOX f. sp Albedinis | 0.055 |
Compound C | FOX ATCC 7601 | 0.98 |
This data suggests that the compound may be effective in treating fungal infections, particularly those caused by Fusarium species.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of the compound on various human cell lines. The results indicated that while the compound exhibits cytotoxicity at higher concentrations, it shows selective activity against cancerous cells compared to normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.
- Case Study 2 : In vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.
These findings support the potential use of this compound as an anti-inflammatory and anticancer agent.
Future Directions
Further research is needed to explore:
- Pharmacokinetics : Understanding how the compound is metabolized and its bioavailability.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-14-5-2-1-4-13(14)16-6-8-21(9-11-27(16,24)25)18(23)15-12-17-22(20-15)7-3-10-26-17/h1-2,4-5,12,16H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPRYQIXJYNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.